REACTION_SMILES
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[CH2:18]([CH3:19])[O:20][C:21]([CH:22]([NH2:23])[CH3:24])=[O:25].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[Cl:33][CH2:34][Cl:35].[ClH:17].[P:1]([Cl:2])([Cl:3])([O:5][P:4]([O:6][c:7]1[cH:8][cH:9][c:10]([Cl:13])[cH:11][cH:12]1)([O-:14])=[O:15])=[O:16]>>[P:4]([O:6][c:7]1[cH:8][cH:9][c:10]([Cl:13])[cH:11][cH:12]1)(=[O:14])([Cl:17])[NH:23][CH:22]([C:21]([O:20][CH2:18][CH3:19])=[O:25])[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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O=P(Cl)(Cl)OP(=O)([O-])Oc1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)OP(=O)([O-])Oc1ccc(Cl)cc1
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Name
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CCOC(=O)C(C)NP(=O)(Cl)Oc1ccc(Cl)cc1
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Type
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product
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Smiles
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CCOC(=O)C(C)NP(=O)(Cl)Oc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |